Ethylcyclopentane

描述

Overview of Principal Academic Research Trajectories for Ethylcyclopentane

Academic research on this compound primarily falls into several key areas: combustion science, petrochemical applications, and its use as a solvent and a building block in organic synthesis.

In the field of combustion, this compound is a subject of investigation as a component of surrogate fuels. These are mixtures of a few well-characterized hydrocarbons designed to mimic the combustion behavior of complex real fuels like gasoline. An experimental and kinetic modeling study investigated the autoignition characteristics of this compound under engine-representative conditions, finding that the addition of the ethyl sidechain significantly increases the reactivity of the molecule, especially at lower temperatures. researchgate.net Such research is crucial for developing more efficient and cleaner internal combustion engines. researchgate.net The study of cycloalkane combustion is important as they are significant constituents of conventional fuels and influence ignition characteristics. kaust.edu.sa

In the petrochemical industry, this compound has applications related to its presence in crude oil and its use in various chemical synthesis processes. cymitquimica.com Its properties make it a potential fuel component, valued for its favorable combustion characteristics. cymitquimica.com Research also extends to its environmental fate, with studies investigating the metabolism of this compound by microorganisms, such as sulfate-reducing bacteria, which is relevant for the bioremediation of contaminated aquifers. researchgate.net

Furthermore, this compound serves as a solvent and a starting material in organic synthesis. cymitquimica.com Its non-polar nature and stability make it a suitable medium for certain chemical reactions. It is used as a crucial starting material for the synthesis of other compounds, highlighting its role in the broader field of organic chemistry research.

Properties of this compound

| Property | Value |

| Molecular Formula | C7H14 |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 1640-89-7 |

| Appearance | Colorless liquid |

| Density | 0.763 g/mL at 25 °C |

| Melting Point | -138 °C |

| Boiling Point | 103 °C |

| Vapor Pressure | 72.8 mmHg at 37.7 °C |

| Refractive Index | n20/D 1.419 |

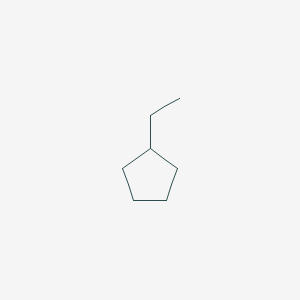

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTRQJLVEBNKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075109 | |

| Record name | Ethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

39.8 [mmHg] | |

| Record name | Ethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1640-89-7 | |

| Record name | Ethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7W1V2C3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Catalytic Production of Ethylcyclopentane

De Novo Synthesis Routes for Ethylcyclopentane

De novo synthesis of this compound from biomass feedstocks involves multi-step chemical transformations designed to build the target molecule's carbon skeleton and then remove oxygen atoms.

Transformation Pathways from Biomass-Derived Feedstocks to this compound

A key strategy for synthesizing this compound involves the use of furfural (B47365), a platform chemical readily available from the dehydration of pentose (B10789219) sugars found in hemicellulose. nih.govnih.govacs.org The conversion pathway is designed to first build the necessary carbon framework and then deoxygenate the intermediate compounds to yield the final cycloalkane.

A documented synthetic route transforms furfural into this compound through a three-step sequence. nih.govacs.org

Grignard Reaction: The first step involves the reaction of furfural with a Grignard reagent, specifically ethylmagnesium bromide (EtMgBr), to form 1-(furan-2-yl)propan-1-ol. This reaction effectively adds the ethyl group required for the final product. This initial transformation has been shown to proceed with a high yield of 96%. nih.govacs.org

Hydrodeoxygenation (HDO): The final step is the complete hydrodeoxygenation of the cyclopentenone intermediate to produce this compound. nih.gov This process removes all oxygen atoms from the molecule, saturating the carbon ring and resulting in the desired cycloalkane.

The final and critical stage in the synthesis of this compound from the cyclopentenone intermediate is catalytic hydrodeoxygenation (HDO). This process typically requires high pressure and temperature in the presence of a heterogeneous catalyst to efficiently remove the multiple oxygen functional groups. nih.gov

Catalyst Design and Performance Optimization in this compound Synthesis

The choice and design of the catalyst system are paramount for the successful hydrodeoxygenation of the cyclopentenone intermediate to this compound. The catalyst must be robust enough to withstand the reaction conditions and selective enough to cleave C-O bonds without significant C-C bond cleavage.

Palladium (Pd) is a widely used metal in catalysis, particularly for hydrogenation and cross-coupling reactions. semanticscholar.orgmdpi.com In the synthesis of this compound, a palladium-based catalyst is a key component of the HDO step. Specifically, 10 wt % palladium on carbon (Pd/C) is utilized. nih.govacs.org Palladium is effective in catalyzing the hydrogenation of the carbon-carbon double bond in the cyclopentenone ring and the hydrogenolysis of the carbon-oxygen bonds of the hydroxyl and ketone groups. nih.gov In the described synthesis, 1.6 mol % of Pd is used in conjunction with a co-catalyst to achieve a high yield of this compound. nih.govacs.org

Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), are water-stable Lewis acids that have found application as catalysts in various organic reactions. nih.govresearchgate.net Their role as co-catalysts in hydrodeoxygenation reactions is significant. nih.gov In the HDO of 5-ethyl-4-hydroxycyclopent-2-en-1-one, La(OTf)₃ is used in a catalytic amount (15 mol %). nih.govacs.org The combination of the Pd/C catalyst with La(OTf)₃ facilitates the efficient removal of oxygen atoms. This dual-catalyst system, under 40 bar of H₂ pressure at 200 °C, resulted in an 85% yield of this compound as determined by gas chromatography. nih.govacs.org

Research Findings Summary

The following tables summarize the key reaction steps and catalytic conditions for the synthesis of this compound from furfural.

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Product | Reagents/Conditions | Yield |

|---|---|---|---|---|

| 1 | Furfural | 1-(Furan-2-yl)propan-1-ol | EtMgBr, MeTHF/THF | 96% |

| 2 | 1-(Furan-2-yl)propan-1-ol | 5-Ethyl-4-hydroxycyclopent-2-en-1-one | Piancatelli Rearrangement | Limiting Step |

| 3 | 5-Ethyl-4-hydroxycyclopent-2-en-1-one | This compound | H₂, Pd/C, La(OTf)₃ | 94% |

Table 2: Catalytic System for Hydrodeoxygenation

| Catalyst Component | Loading | Function |

|---|---|---|

| Palladium on Carbon (Pd/C) | 10 wt % (1.6 mol % Pd) | Primary Hydrogenation/Hydrogenolysis Catalyst |

Table 3: Reaction Conditions for Hydrodeoxygenation

| Parameter | Value |

|---|---|

| Temperature | 200 °C |

| Hydrogen Pressure | 40 bar |

| Reaction Time | 24 hours |

| Yield (GC) | 85% |

Optimization of Hydrogen Pressure and Temperature in Synthetic Processes

The synthesis of this compound, typically achieved through the hydrogenation of precursors like ethylcyclopentene or ethylcyclopentadiene, is significantly influenced by reaction conditions, particularly hydrogen pressure and temperature. The optimization of these parameters is crucial for maximizing yield and ensuring the desired selectivity.

Hydrogen pressure plays a pivotal role in the catalytic hydrogenation process. An increase in hydrogen pressure generally leads to a higher reaction rate by increasing the concentration of hydrogen on the catalyst surface. However, excessively high pressures can sometimes lead to undesirable side reactions or changes in the catalyst's surface properties. For instance, in related hydrogenation processes, it has been observed that at higher hydrogen pressures, the displacement of the organic substrate by hydrogen on the catalyst surface can occur, potentially altering the reaction kinetics usf.edu. Complete conversion of similar chlorinated aromatic compounds to their corresponding cycloalkanes has been achieved at hydrogen pressures as low as 5 psi, suggesting that extremely high pressures are not always necessary for efficient hydrogenation usf.edu. The optimal hydrogen pressure is therefore a balance between achieving a high reaction rate and avoiding negative effects on selectivity and catalyst performance.

Temperature is another critical variable in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally increases the reaction rate. However, for exothermic hydrogenation reactions, higher temperatures can be thermodynamically unfavorable, leading to a lower equilibrium conversion. Furthermore, elevated temperatures can promote side reactions such as isomerization or cracking, thereby reducing the selectivity towards this compound. In the context of related cycloalkane formation, such as the hydroisomerization of n-heptane, reaction temperatures are carefully controlled to maximize the yield of desired isomers while minimizing cracking products rdd.edu.iq. The selection of an optimal temperature is therefore a compromise between reaction kinetics and thermodynamic equilibrium, as well as the stability of the reactants, products, and catalyst.

Interactive Data Table: General Effects of Hydrogen Pressure and Temperature on Catalytic Hydrogenation

Press the buttons to see the general impact of changing these parameters on reaction outcomes.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can have a profound impact on the yield and selectivity of catalytic hydrogenation reactions for the synthesis of this compound. Solvents can influence the reaction by affecting the solubility of reactants, the stability of intermediates and transition states, and the interaction between the reactants and the catalyst surface ntnu.noteledos.gr.

The polarity and coordinating ability of a solvent are key factors. Protic solvents, for example, have been shown in some hydrogenation reactions to provide higher conversion rates compared to aprotic solvents rsc.org. The solvent can also influence the hydrogen donor and acceptor abilities at the catalyst interface, which can be a crucial factor in the reaction mechanism rsc.org. In the hydrogenation of citral, a molecule with multiple functional groups, the reaction rate varied by a factor of approximately three across eight different non-reactive solvents, with the highest rate observed in p-dioxane researchgate.net. This highlights that solvent effects are not always straightforward to predict based on simple physical properties like dielectric constant or dipole moment researchgate.net.

Catalytic Transformations to this compound from Hydrocarbon Precursors

Dehydrocyclization of Linear Alkanes to Form this compound

This compound can be produced through the dehydrocyclization of linear alkanes, a key reaction in catalytic reforming processes. The dehydrocyclization of n-heptane, for instance, over a platinum-based catalyst can yield this compound as a significant product alongside other cyclic and aromatic compounds.

In a study utilizing a 1 wt.% PtBa/KL catalyst, the dehydrocyclization of n-heptane was investigated at 723 K and 100 kPa researchgate.net. Under these conditions, this compound was identified as one of the major byproducts. The yield of this compound was observed to vary with the space-time of the reaction, indicating its role as a primary product in the complex reaction network . The formation of this compound occurs through the direct C1–C5 ring closure of the n-heptane molecule . This process competes with the C1–C6 ring closure that leads to the formation of methylcyclohexane (B89554) and subsequently toluene (B28343) .

The selectivity towards this compound versus other cyclic products is influenced by the catalyst formulation and the reaction conditions. The use of a non-acidic support like KL zeolite favors the cyclization reactions on the platinum sites researchgate.net. The data from the dehydrocyclization of n-heptane over the PtBa/KL catalyst demonstrates the viability of forming this compound from acyclic precursors.

Data Table: Product Yields in the Dehydrocyclization of n-Heptane over PtBa/KL Catalyst at 723 K and 100 kPa

| Space-Time (g h mol⁻¹) | n-Heptane Conversion (%) | This compound Yield (%) | Methylcyclohexane Yield (%) | Toluene Yield (%) |

| ~2 | ~10 | ~1 | ~2 | ~5 |

| ~20 | ~40 | ~3 | ~4 | ~25 |

| ~60 | ~70 | ~2.5 | ~3 | ~50 |

| ~100 | ~85 | ~1.5 | ~2 | ~65 |

Mechanistic Investigations of Metal-Catalyzed Cyclization Processes

For the dehydrocyclization of n-heptane over a PtBa/KL catalyst, a macroscopic mechanism has been proposed researchgate.net. This mechanism involves the initial transformation of n-heptane on the catalyst surface into an alkene-like intermediate researchgate.net. From this intermediate, several parallel reaction pathways are possible, including isomerization, hydrogenolysis, dehydrogenation, and cyclization researchgate.net.

The formation of this compound specifically occurs via a C1–C5 ring closure pathway . This is a direct cyclization of the seven-carbon chain. This pathway competes with the C1–C6 ring closure, which leads to the formation of six-membered rings like methylcyclohexane . The relative rates of these competing cyclization reactions are influenced by the structure of the catalyst surface. Studies on platinum single crystals have shown that the rates of dehydrocyclization and hydrogenolysis are sensitive to the surface crystallography osti.gov. While the C1–C6 cyclization is often more favored on platinum catalysts on non-acidic supports, the formation of five-membered rings remains a significant reaction pathway . The this compound formed can then undergo further reactions, such as hydrogenolysis of the ethyl group to form mthis compound (B18539) and cyclopentane (B165970) .

Reactivity and Intrinsic Reaction Mechanisms of Ethylcyclopentane

Elementary Reactions and Mechanistic Pathways of Ethylcyclopentane

The intrinsic reactivity of this compound involves fundamental chemical transformations at the molecular level, often leading to structural rearrangements or ring opening.

Skeletal Isomerization Processes Involving this compound

Skeletal isomerization involves the rearrangement of the carbon skeleton of a molecule to form a different structural isomer. For this compound, such processes can occur via hydrogenolysis, which leads to ring opening, or through bond-shift mechanisms wikipedia.org. On monofunctional platinum catalysts, a significant portion of n-heptane's skeletal isomerization occurs through the hydrogenolysis of the this compound ring, yielding products such as 3-methylhexane (B165618) (PubChem CID: 11507) and 3-ethylpentane (B1585240) (PubChem CID: 12048) wikipedia.orgfishersci.se. This highlights this compound as a key intermediate in the isomerization of C7 hydrocarbons.

General alkane isomerization mechanisms often proceed over bifunctional catalysts, which possess both metallic sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement via carbenium ions uni.lu. The rate-determining step in such skeletal rearrangements is typically the transformation of a highly dehydrogenated species fishersci.se.

Hydrogenolysis of this compound and Related Ring Cleavage Reactions

Hydrogenolysis, the cleavage of carbon-carbon bonds by hydrogen, is a prominent reaction pathway for this compound, especially over metallic catalysts. This process leads to the scission of the cyclopentane (B165970) ring. This compound is recognized as a direct precursor to several acyclic C7 isomers, including 3-methylhexane, 3-ethylpentane, mthis compound (B18539) (PubChem CID: 7296), and cyclopentane (PubChem CID: 9253), through hydrogenolysis of its lateral chain wikipedia.orgfishersci.se.

The mechanisms of hydrogenolysis on metal surfaces involve extensively dehydrogenated hydrocarbon intermediates, where the C-C bonds are weakened fishersci.ca. Catalysts can exhibit both non-selective and selective ring-opening pathways. For instance, in the hydrogenolysis of mthis compound, a non-selective path over a metal catalyst can lead to equal probability of breaking any cyclic bond, while selective paths favor cleavage at substituted positions wikipedia.org. The specific products and their ratios are influenced by factors such as the type of metal, particle size, and hydrogen pressure fishersci.cawikipedia.orgamericanelements.com.

Thermal Decomposition Studies of this compound

Thermal decomposition, or pyrolysis, of hydrocarbons at high temperatures involves complex reaction networks, primarily driven by radical mechanisms.

Kinetic Investigations of Thermal Dissociation Pathways

Direct kinetic investigations specifically on the thermal dissociation pathways of this compound are not extensively detailed in the provided search results. However, studies on similar cyclic alkanes, such as mthis compound and methylcyclohexane (B89554) (PubChem CID: 7962), provide insights into the general kinetic behavior of cycloalkane pyrolysis. For these compounds, thermal unimolecular decomposition at high temperatures (e.g., 861–1218 K) involves multiple reaction pathways and secondary decomposition of primary products fishersci.ca. Kinetic data are often interpreted using theoretical frameworks like RRKM theory, considering ring-opening bond fission and bond fission to alkyl and cycloalkyl radicals fishersci.ca.

The rate constants for unimolecular dissociation reactions generally increase with temperature, as higher temperatures provide the necessary energy to overcome activation barriers fishersci.ca. For cyclic alkyl radicals, C-C bond breaking often exhibits lower activation energies than C-H bond breaking, with ring-opening reactions being a significant pathway guidetopharmacology.org.

Radical Mechanisms in High-Temperature Decomposition Processes

High-temperature decomposition of cycloalkanes like this compound typically proceeds via radical chain mechanisms fishersci.cafishersci.sethegoodscentscompany.com. These mechanisms involve three main steps:

Initiation: Homolytic cleavage of C-C or C-H bonds to generate free radicals. This step requires an input of energy, often provided by high temperatures fishersci.sethegoodscentscompany.comwikidata.org.

Propagation: A series of reactions where radicals react with stable molecules to form new radicals and products, perpetuating the chain fishersci.sethegoodscentscompany.com. For example, C-C bond scission and H-atom abstraction are common propagation steps in the pyrolysis of cycloalkanes fishersci.ca.

Termination: Reactions where two radicals combine to form a stable molecule, ending the chain fishersci.sethegoodscentscompany.com.

Theoretical studies on cyclic alkyl radicals, which are intermediates in the decomposition of cyclic alkanes, show that C-C bond breaking (leading to ring opening) can be competitive with or even favored over C-H bond breaking, depending on the ring size and strain energy guidetopharmacology.org. The formation of π bonds during ring opening can influence the activation energy of these processes guidetopharmacology.org.

Catalyzed Conversion Mechanisms of this compound

This compound undergoes various catalyzed conversions, playing a role in industrial processes such as catalytic reforming. Platinum-based catalysts are frequently employed for these transformations.

In the dehydrocyclization of n-heptane (PubChem CID: 8900) to toluene (B28343) (PubChem CID: 1140) and benzene (B151609) (PubChem CID: 241), this compound is identified as a major byproduct and an intermediate that undergoes further conversion fishersci.seepa.gov. This conversion involves a complex interplay of reactions, including hydrogenolysis, isomerization, dehydrogenation, and cyclization fishersci.se. Platinum nanoparticles (Pt NPs) are known to catalyze dehydrogenation reactions, while Brønsted acid sites facilitate alkene cyclization and ring-expansion of cycloalkenes epa.gov.

Specifically, the aromatization of this compound has been studied over platinum-alumina catalysts fishersci.se. This indicates that this compound can undergo dehydrogenation and ring expansion to form aromatic compounds, a crucial process in the production of high-octane gasoline components. The catalytic activity is often attributed to bifunctional mechanisms where metallic sites facilitate dehydrogenation and acid sites promote subsequent skeletal rearrangements and cyclization uni.lu.

Ring-Opening Reactions of this compound and its Derivatives

This compound undergoes ring-opening reactions, notably via hydrogenolysis, which is a significant pathway in various catalytic processes. Over monofunctional platinum (Pt) catalysts, the hydrogenolysis of the this compound ring leads to the formation of branched alkanes such as 3-methylhexane and 3-ethylpentane fishersci.ca. This process involves the scission of carbon-carbon bonds within the cyclic structure.

Furthermore, this compound can be involved in sequential hydrogenolysis, yielding smaller cycloalkanes. For instance, mthis compound and cyclopentane have been observed as secondary products derived from this compound through a sequential hydrogenolysis process occurring in the lateral chain fishersci.ca.

In the context of n-heptane dehydrocyclization, this compound serves as an important intermediate. n-Heptane can cyclize through a C1–C5 ring closure to form this compound. Subsequently, this this compound intermediate can undergo ring-opening reactions or further transformations depending on the catalyst and reaction conditions fishersci.ca.

Table 1: Products of this compound Ring-Opening Reactions

| Reactant | Catalyst Type | Primary Products | Secondary Products | Reference |

| This compound | Monofunctional Pt | 3-Methylhexane, 3-Ethylpentane | - | fishersci.ca |

| This compound | (Intermediate from n-Heptane) | Mthis compound, Cyclopentane | - | fishersci.ca |

Isomerization and Aromatization Pathways

This compound is prone to isomerization, a process involving the rearrangement of its molecular structure to form other C7 isomers, particularly under acidic or metallic catalytic environments. A key isomerization pathway for this compound is its conversion to methylcyclohexane uni.lu. This ring expansion reaction involves the transformation of the five-membered ring into a six-membered ring.

Research has demonstrated that the liquid-phase isomerization of this compound can be effectively catalyzed by anhydrous aluminum chloride (AlCl3) at temperatures ranging from 15 to 75°C, yielding methylcyclohexane and various dimethylcyclopentanes uni.lu. The relative ease of isomerization to methylcyclohexane has been noted, with this compound isomerizing more readily compared to 1,3-dimthis compound (B1582162) and 1,1-dimthis compound (B44176).

The mechanism for these isomerizations is often described as an ionic chain mechanism, particularly in the presence of catalysts like aluminum bromide-hydrogen bromide, where traces of alkyl halides or oxygen, or exposure to ultraviolet light, can initiate the reaction. Conversely, the presence of benzene has been observed to inhibit this isomerization process.

While this compound itself is a cycloalkane and not aromatic, its isomerization products can serve as precursors for aromatization reactions. For instance, methylcyclohexane, a common isomer of this compound, is a significant intermediate in the production of toluene (an aromatic compound) in industrial naphtha reformers. In the context of C7 hydrocarbon transformations, this compound, along with 1,2-dimthis compound (B1584824) and 1,3-dimthis compound, acts as an intermediate in the isomerization and dehydrocyclization of compounds like 3-methylhexane over Pt-Al2O3 catalysts, contributing to the formation of aromatic products through cyclic mechanisms.

The heats of isomerization for this compound into its dimthis compound isomers have been experimentally determined, providing thermodynamic insights into these transformations. For example, the heat of isomerization from this compound to 1,1-dimthis compound in the liquid state at 25°C is -2.06 ± 0.12 kcal/mole, and to cis-1,2-dimthis compound (B72798) is -0.44 ± 0.20 kcal/mole.

Table 2: Isomerization Products of this compound

| Reactant | Catalyst | Major Isomerization Products | Conditions | Reference |

| This compound | Anhydrous AlCl3 | Methylcyclohexane, Dimethylcyclopentanes | Liquid-phase, 15-75°C | uni.lu |

| This compound | AlBr3-HBr (with initiators) | Methylcyclohexane | Ionic chain mechanism, 25°C |

Table 3: Heats of Isomerization of this compound to C7 Alkylcyclopentanes (25°C)

| Isomerization Product (Liquid State) | Heat of Isomerization (kcal/mole) | Reference |

| 1,1-Dimthis compound | -2.06 ± 0.12 | |

| cis-1,2-Dimthis compound | -0.44 ± 0.20 | |

| trans-1,2-Dimthis compound | -1.86 ± 0.16 | |

| cis-1,3-Dimthis compound | -1.11 ± 0.24 | |

| trans-1,3-Dimthis compound | -1.60 ± 0.14 |

Computational Chemistry and Advanced Spectroscopic Characterization of Ethylcyclopentane

Conformational Analysis of Ethylcyclopentane and Related Cycloalkanes

The conformational analysis of five-membered rings, such as cyclopentane (B165970) (PubChem CID: 9253) and its derivatives like this compound, is a complex area of study. Unlike six-membered rings (e.g., cyclohexane, PubChem CID: 8078) with distinct chair and boat forms, five-membered rings exhibit a phenomenon known as pseudorotation.

Quantum Chemical Approaches for Elucidating Conformational Energetic Landscapes

Quantum chemical methods are indispensable for mapping the intricate conformational energetic landscapes of molecules like this compound. These approaches, including Density Functional Theory (DFT) and ab initio calculations, enable the precise determination of molecular geometries, energies, and vibrational frequencies associated with different conformers. uni.luthegoodscentscompany.comfishersci.cawikidata.orgthegoodscentscompany.comuni.lu

For instance, the conformational potential energy surface of cyclopentane has been investigated using the MBPT(2)/cc-pVTZ level of theory. fishersci.ca To validate these computational results, coupled perturbed density functional theory (CP-DFT) with the B3LYP functional and coupled-cluster singles and doubles (CCSD) calculations have been employed. fishersci.ca The application of quantum chemical calculations offers enhanced accuracy and reliability in understanding molecular structure and performing conformational analyses, surpassing the capabilities of traditional classical force field methods. thegoodscentscompany.com Studies on cyclopentane derivatives, such as cyclopentane-1,2-diol, have also leveraged ab initio and molecular mechanics (MM) calculations to explore their conformational preferences. fishersci.ca

Molecular Dynamics Simulations in Conformational Studies

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules and their conformational ensembles at an atomic level of detail. fishersci.se These simulations are crucial for understanding how molecular systems respond to perturbations and for observing key functional processes, including conformational changes. fishersci.se

In the context of cycloalkanes, MD simulations have been applied to investigate the influence of guest molecules on the crystal structure and stability of clathrate hydrates. These studies have revealed that the molecular shapes of guest substances can undergo significant changes upon encapsulation, and flexible molecules may adopt different conformations within the host cages. fishersci.ca MD simulations are increasingly integrated into drug discovery workflows, offering valuable insights into protein flexibility and ligand binding by generating diverse conformers to identify optimal binding configurations. nih.gov Furthermore, MD simulations can complement experimental studies by providing a deeper understanding of molecular dynamics and function. fishersci.senih.gov For flexible cyclic molecules, MD simulations are capable of revealing the dynamic interconversion between various conformations. fishersci.ca Recent advancements also include combining MD simulations with machine learning techniques to predict novel low-energy structures and explore broader protein conformational spaces. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a critical role in elucidating reaction mechanisms and identifying transition states, offering insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the study of reaction mechanisms, particularly for complex chemical transformations including catalytic reactions. fishersci.atthermofisher.comnih.gov DFT calculations are instrumental in providing detailed insights into cyclization processes, such as the conversion of linear alkenes to cycloalkanes. fishersci.at

For example, DFT has been used to study the ring-opening reactions of mthis compound (B18539) (PubChem CID: 7296) over various metal catalysts, including platinum (Pt), rhodium (Rh), iridium (Ir), and palladium (Pd). These studies have successfully rationalized the observed selectivity towards different ring-opening products by analyzing the activation barriers for carbon-carbon bond scission. nih.gov DFT methods are capable of predicting molecular geometries, energies, and reaction pathways. nih.gov However, the accuracy of DFT results is highly dependent on the choice of the functional, necessitating careful selection and validation against experimental data or higher-level computational methods. thermofisher.com DFT has also been applied to delineate the complete cyclization mechanism of protonated hexadiene (e.g., 1,5-Hexadiene, PubChem CID: 11598; 1,3-Hexadiene, PubChem CID: 39175; 1,4-Hexadiene, PubChem CID: 5365552), encompassing both ring formation and ring expansion steps. americanelements.com

Ab Initio Methods for Electronic Structure and Reactivity Studies

Ab initio methods represent a class of computational approaches that derive from first principles, without empirical parameters, providing highly accurate descriptions of electronic structure and reactivity. fishersci.cauni.lunih.govnih.govfishersci.seamericanelements.com These methods are capable of calculating a wide range of molecular properties, including geometries, energies, vibrational frequencies, spectra, ionization energies, electron affinities, and properties related to electron distribution. uni.lu

For instance, ab initio calculations have been employed to investigate the structure of radical cations of ethylsilanes, providing strong support for asymmetrically distorted structures. nih.gov They are also utilized to identify the nature of electronic transitions and predict spectral shifts in various chemical systems. fishersci.se High-level ab initio techniques, such as complete active space second-order perturbation theory (CASPT2) and coupled-cluster methods (e.g., CCSD, CCSD(T)), are frequently used to construct and analyze potential energy surfaces, identify transition states, and elucidate reaction pathways with high precision. americanelements.com Furthermore, ab initio RRKM-based master equation studies can be applied to determine the kinetics of chemical reactions. nih.gov

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods play a pivotal role in determining the precise molecular structure of this compound and identifying its transformation products. These techniques offer distinct advantages in providing information about atomic connectivity, functional groups, and molecular fragmentation patterns.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Connectivity Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular connectivity and stereochemistry of organic compounds, including this compound ucalgary.calibretexts.org. It operates by measuring the absorption of radio frequency radiation by atomic nuclei in the presence of a strong magnetic field, providing information about the chemical environment of specific nuclei libretexts.org. For organic chemists, the most important nuclei are ¹H and ¹³C ucalgary.ca.

In ¹H NMR, four key pieces of information can be gained: the number of distinct proton environments, the relative number of protons in each environment (integration), the chemical shift (position on the ppm scale) which indicates the electronic environment, and the coupling patterns (splitting of signals) which reveal the proximity of other equivalent hydrogen atoms ucalgary.ca.

For this compound, its ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the ethyl group and the cyclopentane ring chemicalbook.com. The chemical shifts and coupling patterns allow for the assignment of specific protons to their respective positions within the molecule, thereby confirming the connectivity of the ethyl group to the cyclopentane ring. For instance, a ¹H NMR spectrum of this compound (in CDCl₃) shows distinct regions of absorption:

| Assignment | Chemical Shift (ppm) |

| Cyclopentane ring protons | 1.85 - 1.43, 1.31, 1.08 |

| Ethyl group protons (CH₂) | 1.31 |

| Ethyl group protons (CH₃) | 0.90 |

| chemicalbook.com |

These chemical shifts, combined with their integration and observed coupling patterns, provide a comprehensive picture of the proton environments, allowing researchers to confirm the presence of the ethyl substituent and its attachment to the cyclopentane ring, thus confirming the molecular connectivity.

Mass Spectrometry for Product and Intermediate Identification in Reactions and Biodegradation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to gain structural information through their characteristic fragmentation patterns pressbooks.pub. It is particularly valuable for identifying products and intermediates in chemical reactions and complex biological processes like biodegradation.

For this compound (C7H14), its mass spectrum typically shows a molecular ion at M+ = 98 pressbooks.pub. The fragmentation pattern provides diagnostic peaks that help in its identification and differentiation from isomers. A prominent feature in the mass spectrum of this compound is the base peak at m/z = 69, which corresponds to the loss of a CH₂CH₃ group (29 mass units) from the molecular ion pressbooks.pub. Another notable, though smaller, peak is observed at m/z = 83, resulting from the loss of a CH₃ group (15 mass units) pressbooks.pub. These characteristic fragmentation ions are crucial for distinguishing this compound from other C7H14 isomers, such as methylcyclohexane (B89554), which exhibits a base peak at m/z = 83 corresponding to the loss of a methyl group pressbooks.pub.

Table 1: Characteristic Mass Spectral Fragments of this compound

| m/z Value | Proposed Fragment | Loss from M+ (98) | Significance |

| 98 | [C7H14]+• | 0 | Molecular Ion |

| 69 | [C5H9]+ | 29 (CH₂CH₃) | Base peak, loss of ethyl group |

| 83 | [C6H11]+ | 15 (CH₃) | Loss of methyl group (less prominent) |

| chemicalbook.compressbooks.pub |

Beyond structural identification, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has been instrumental in studying the biodegradation of this compound. For instance, this compound has been used as a model alicyclic hydrocarbon to investigate its metabolism by sulfate-reducing bacterial enrichments obtained from contaminated aquifers nih.govresearchgate.netasm.org. During the biodegradation process, GC-MS analysis revealed the transient accumulation of several metabolite peaks nih.gov. Through mass-spectral similarities to analogous authentic standards, researchers identified these metabolites as:

Ethylcyclopentylsuccinic acids nih.govresearchgate.net

Ethylcyclopentylpropionic acid nih.govresearchgate.net

Ethylcyclopentylcarboxylic acid nih.govresearchgate.net

Ethylsuccinic acid nih.govresearchgate.net

Specific mass spectral profiles were observed for these metabolites. For example, a putative metabolite found in the this compound culture extracts showed a presumed M+-15 of m/z 227, suggesting a molecular weight of 242 nih.gov. The mass spectrum of this particular metabolite displayed predominant ions at m/z 145, 129, 117, 75, 73, and 55 nih.gov. The identification of these succinylated derivatives suggests that alicyclic hydrocarbons like this compound can be anaerobically activated by the addition of fumarate (B1241708) to a double bond to form alkylsuccinate derivatives under sulfate-reducing conditions nih.govoup.com.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry plays a crucial role in complementing experimental spectroscopic techniques by providing theoretical predictions and aiding in the interpretation of complex spectral data jstar-research.comsolubilityofthings.comcasus.science. By employing advanced algorithms and theoretical models, computational methods can predict molecular properties, reactivity, and interactions, often before experimental validation, thereby saving time and resources solubilityofthings.com.

For spectroscopic signatures, quantum chemical calculations (e.g., using methods like Density Functional Theory, DFT) can be used to predict various parameters, including NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and mass spectral fragmentation pathways jstar-research.comresearchgate.net. While specific detailed computational predictions for this compound's NMR or MS spectra were not found in the immediate search, the general application of these methods is well-established.

Computational approaches can:

Predict Chemical Shifts: Theoretical calculations can estimate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments jstar-research.com. This is particularly useful for complex molecules where experimental data interpretation might be ambiguous.

Simulate Fragmentation: Computational methods can model the fragmentation pathways observed in mass spectrometry, helping to assign structures to fragment ions and understand the underlying mechanisms of bond cleavage pressbooks.pub.

Interpret Complex Spectra: For molecules like this compound, which might exist in different conformations, computational chemistry can predict the relative energies of these conformers and their corresponding spectroscopic signatures, aiding in the interpretation of observed spectra that might be a superposition of multiple conformers aip.org.

Support Mechanistic Studies: In biodegradation studies, computational chemistry can provide insights into the energetics and transition states of proposed reaction pathways, corroborating the identification of intermediates based on mass spectral data nih.govoup.com.

The integration of computational chemistry with experimental spectroscopy allows for a more comprehensive understanding of molecular structures and the dynamic processes they undergo, facilitating the characterization of compounds like this compound and its derivatives casus.science.

Environmental Chemistry and Biotransformation Studies of Ethylcyclopentane

Anaerobic Biodegradation Pathways of Ethylcyclopentane

The biodegradation of this compound, particularly in the absence of oxygen, is a microbially-mediated process that involves a series of complex biochemical reactions. Research has focused on elucidating these pathways, the microorganisms involved, and the enzymatic mechanisms that initiate the breakdown of this relatively inert molecule.

Under methanogenic conditions, the breakdown of hydrocarbons involves a complex interplay between different microbial groups. This includes hydrocarbon-fermenting bacteria that catalyze the initial activation step, syntrophic bacteria, and methanogenic archaea that produce methane. researchgate.netnih.govnih.gov Genera such as Desulfotomaculum and Smithella have been identified as hydrocarbon fermenters known to catalyze fumarate (B1241708) addition reactions, working in conjunction with syntrophs like Syntrophus and various methanogens. researchgate.netnih.govnih.gov Other studies on alicyclic hydrocarbon-utilizing consortia from oil refinery soil have identified organisms like Rhodococcus, Flavobacterium, and Pseudomonas species, which demonstrate the ability to grow on a wide range of these compounds. researchgate.netresearchgate.net The stability of these consortia can be variable, sometimes depending on the presence of plasmids that carry the necessary genetic information for metabolic competence. researchgate.netresearchgate.net The degradation of complex hydrocarbon mixtures often relies on the diverse catabolic pathways provided by mixed-species consortia, which are generally more efficient and adaptable than single microorganisms. ums.edu.mynih.gov

The anaerobic biodegradation of this compound proceeds through a proposed pathway that begins with its activation and is followed by a series of transformations. A key study using a sulfate-reducing enrichment culture identified numerous metabolites, providing a detailed look into its breakdown. researchgate.net The process is initiated by the addition of fumarate to the this compound molecule, forming ethylcyclopentylsuccinic acid. researchgate.net This initial product undergoes further metabolism, including carbon skeleton rearrangement and beta-oxidation, leading to the formation of various organic acids. researchgate.netresearchgate.net

The pathway involves intermediates such as ethylcyclopentylmethylmalonic acid, ethylcyclopentylpropionic acid, and ethylcyclopentanecarboxylic acid. researchgate.net Subsequent reactions include dehydrogenation, hydration, and oxidation, leading to ring cleavage and the formation of compounds like β-ethyladipic acid and ethylsuccinic acid. researchgate.net These are then further broken down into smaller molecules like valerate, propionate, and succinic acid, which can be completely mineralized by the microbial consortium. researchgate.net

Table 1: Identified Metabolites in the Anaerobic Biodegradation of this compound This table is based on data from a proposed pathway in a sulfate-reducing enrichment culture. researchgate.net

| Compound Name | Role in Pathway |

| This compound | Parent Hydrocarbon |

| Ethylcyclopentylsuccinic acid | Initial Fumarate Adduct |

| Ethylcyclopentylmethylmalonic acid | Intermediate |

| Ethylcyclopentylpropionic acid | Intermediate |

| Ethylcyclopentanecarboxylic acid | Key Intermediate |

| Ethylcyclopent-1-enecarboxylic acid | Dehydrogenation Product |

| 2-Hydroxyethylcyclopentanecarboxylic acid | Hydration Product |

| 2-Oxoethylcyclopentanecarboxylic acid | Oxidation Product |

| β-Ethyladipic acid | Ring Cleavage Product |

| Ethylsuccinic acid | β-Oxidation Product |

| Propylmalonic acid | Intermediate |

| Valerate | End Product |

| Propionate | End Product |

| Succinic acid | End Product |

The chemical inertness of hydrocarbons like this compound presents a significant biochemical challenge for anaerobic microorganisms. uni-konstanz.de In the absence of oxygen, which is used by aerobic microbes to activate hydrocarbons via oxygenases, anaerobic bacteria have evolved alternative enzymatic strategies. nih.govnih.gov The most well-documented activation mechanism for both alkanes and alkyl-substituted cyclic or aromatic hydrocarbons is the addition of fumarate. nih.govrsc.org

This reaction is catalyzed by a class of enzymes called alkyl-/arylalkylsuccinate synthases, which belong to the glycyl radical enzyme family. uni-konstanz.dersc.org The enzyme generates a highly reactive organic radical that abstracts a hydrogen atom from the hydrocarbon substrate. nih.govrsc.org The resulting hydrocarbon radical then adds across the double bond of a fumarate molecule, forming an alkylsuccinate derivative. researchgate.netresearchgate.netrsc.org In the case of this compound, this product is ethylcyclopentylsuccinic acid. researchgate.net This initial enzymatic attack transforms the non-polar hydrocarbon into a polar organic acid, thereby "activating" it for subsequent metabolism through conventional pathways like beta-oxidation. researchgate.netnih.gov Evidence for this mechanism has been found in diverse anaerobic cultures, including denitrifying, sulfate-reducing, and methanogenic consortia. nih.govnih.gov

Research on this compound within Hydrocarbon Contamination Studies

This compound is frequently used as a model compound in scientific investigations of hydrocarbon-contaminated environments, such as groundwater aquifers affected by fuel spills. researchgate.netsigmaaldrich.com Terrestrial fuel spills from sources like gas stations are a common cause of groundwater contamination, introducing a complex mixture of hydrocarbons into the subsurface. researchgate.net Because this compound is a representative alicyclic hydrocarbon found in fuels, studying its biodegradation provides insight into the natural attenuation potential of these contaminants. researchgate.netresearchgate.net

Research on contaminated aquifers has demonstrated that indigenous microbial communities can degrade this compound under anaerobic conditions, particularly sulfate-reducing conditions. researchgate.netresearchgate.net Such studies often monitor the disappearance of the parent compound alongside the production of specific metabolites and the consumption of electron acceptors like sulfate. researchgate.net The presence and distribution of this compound and other specific hydrocarbons are analyzed in groundwater samples to assess the extent of contamination and the effectiveness of remediation efforts. researchgate.netresearchgate.net Understanding the fate of model compounds like this compound is essential for developing and validating conceptual models of contaminant transport and bioremediation. mdpi.com

Evolution of Pollutant Biodegradation Mechanisms Relevant to this compound

The ability of microorganisms to degrade synthetic or naturally occurring but recalcitrant compounds like this compound is a product of microbial evolution. semanticscholar.orgnih.govresearchgate.net Bacteria evolve mechanisms to metabolize pollutants by adapting existing enzymes and metabolic pathways. nih.govresearchgate.netnih.gov One key aspect of this evolution is the role of "promiscuous" enzymes, which are enzymes that can catalyze reactions on substrates other than their primary physiological substrate. semanticscholar.orgnih.govresearchgate.net Through mutation and selection, the activity of a promiscuous enzyme towards a new pollutant substrate can be enhanced, eventually leading to the emergence of a novel metabolic pathway. semanticscholar.orgnih.gov

The evolution of these degradation pathways is also shaped by the need for microorganisms to protect themselves from the toxicity of pollutants. semanticscholar.orgnih.govresearchgate.net The genetic regulation of these pathways is critical, allowing microbes to express the necessary degradative enzymes only when the target pollutant is present. semanticscholar.orgnih.govresearchgate.net The modular nature of metabolic pathways allows for the assembly of new degradation routes by combining different enzymatic reactions. wikipedia.org The fumarate addition mechanism, for example, is a widespread strategy used for a variety of hydrocarbons, suggesting an ancient evolutionary origin for this type of anaerobic activation. nih.govwikipedia.org The study of how microbes evolve to degrade compounds like this compound not only provides fundamental insights into microbial adaptation but also offers opportunities to develop improved technologies for bioremediation. semanticscholar.orgresearchgate.netnih.gov

Advanced Research Applications in Chemical and Fuel Sciences Involving Ethylcyclopentane

Ethylcyclopentane as a Fundamental Model Compound in Organic Reaction Studies

This compound serves as a fundamental model compound in the investigation of reactivity and reaction mechanisms within organic chemistry. solubilityofthings.com Its cyclic structure, combined with an ethyl substituent, provides a valuable platform for understanding complex chemical transformations.

One key area of study involves the investigation of hydrogen migration reactions in alkylcycloalkyl radicals, which are crucial for comprehending the oxidation chemistry of cycloalkanes. nih.gov This understanding is integral to the development of alternative fuels and the improvement of existing fuel performance. Researchers have conducted computational studies to determine the kinetic and thermodynamic parameters of hydrogen migration in this compound, comparing them to n-alkyl and methylalkyl counterparts to elucidate the effect of the cycloalkane ring. nih.gov

Key Findings on Hydrogen Migration in Alkylcycloalkyl Radicals:

While the activation energies for dominant 1,4, 1,5, and 1,6 H-migrations are generally higher in alkylcycloalkyl radicals like this compound compared to their non-cyclic analogues, the pre-exponential factors (A-factors) are also higher. This is attributed to the constrained rotation of certain groups within the cyclic structure, leading to reaction rates that are closer to those of noncyclic systems at elevated temperatures. nih.gov

Furthermore, this compound has been utilized in kinetic studies related to catalyst coking. For instance, its coking rates have been investigated during n-heptane reforming over platinum-rhenium on alumina (B75360) (Pt-Re/Al2O3) catalysts. acs.orgacs.org In these studies, this compound acts as a model compound for five-membered ring naphthenes (C5N), which are identified as key sources of coke formation. acs.orgacs.org A kinetic model developed from such research predicts that the coking rate decays exponentially with the amount of coke deposited on the catalyst and is first order with respect to the partial pressure of this compound. acs.orgacs.org

Research on this compound in Advanced Fuel Formulations

This compound is recognized as a potential component in advanced fuel formulations due to its favorable combustion properties. cymitquimica.comontosight.ai Research efforts are focused on understanding its behavior under various combustion conditions to optimize fuel performance.

The autoignition characteristics of this compound have been extensively investigated using advanced experimental setups, such as the twin-piston rapid compression machine (RCM). osti.gov These studies simulate engine-relevant conditions, typically at pressures of 20 to 50 bar and temperatures ranging from 700 to 980 Kelvin, with mixtures containing stoichiometric fuel/oxygen ratios and varying degrees of inert gas dilution. osti.gov

Autoignition Characteristics of Alkylcyclopentanes:

| Compound | Reactivity at Low Temperature & NTC Conditions | First-Stage Ignition | Low-Temperature Heat Release |

| Cyclopentane (B165970) | Exhibits NTC behavior | Less evident | Less evident |

| Mthis compound (B18539) | Significantly increased reactivity | More evident | More evident |

| This compound | Significantly increased reactivity | More evident | More evident |

Table 1: Comparative Autoignition Characteristics of Cyclopentane and its Alkyl-Substituted Analogues osti.gov

Research indicates that the presence of saturated sidechains, such as the ethyl group in this compound, significantly enhances the reactivity of these molecules, particularly at low temperatures and within the negative temperature coefficient (NTC) regime. osti.gov While cyclopentane itself exhibits NTC behavior, the first-stage ignition and associated low-temperature heat release are more pronounced in substituted analogues like this compound. osti.gov

Beyond its direct use, this compound can also be found as an impurity in other fuel components. For example, it has been identified in n-heptane, a common gasoline surrogate component, at concentrations around 3 ppm under experimental conditions. core.ac.uk

Furthermore, recent research has explored sustainable pathways for producing this compound. A notable synthetic route involves the conversion of furfural (B47365), a widely available platform chemical derived from biomass, into this compound. acs.org This highlights this compound's potential as a drop-in biofuel, given its relatively high research octane (B31449) number (RON 67) and a boiling point of 103 °C. acs.org The synthesis typically proceeds through a three-step process: transformation of furfural to 1-(furan-2-yl)propan-1-ol, followed by a Piancatelli rearrangement to yield 5-ethyl-4-hydroxycyclopent-2-en-1-one, and subsequent hydrodeoxygenation to afford this compound. acs.org

Synthesis of this compound from Furfural acs.org

| Step | Reactant(s) | Product(s) | Yield (where reported) |

| 1. Transformation | Furfural | 1-(furan-2-yl)propan-1-ol | 96% |

| 2. Piancatelli Rearrangement | 1-(furan-2-yl)propan-1-ol | 5-ethyl-4-hydroxycyclopent-2-en-1-one | Limiting step |

| 3. Hydrodeoxygenation (HDO) | 5-ethyl-4-hydroxycyclopent-2-en-1-one | This compound | 94% (from previous step) |

Table 2: Simplified Synthesis Route of this compound from Furfural acs.org

Contribution of this compound Studies to Petroleum Processing and Refining Research

This compound plays a significant role in the petrochemical industry, particularly within petroleum processing and refining research. cymitquimica.com Its behavior under various industrial conditions, especially during catalytic processes, is crucial for optimizing fuel production and quality.

One of the most important processes in oil refining is isomerization, which aims to convert lower-octane hydrocarbons into higher-octane branched isomers, significantly improving gasoline quality. fastercapital.comresearchgate.net this compound is a key component in studies of these isomerization reactions. For example, the liquid-phase isomerization of this compound in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst has been studied at temperatures ranging from 15 to 75°C. jst.go.jp This reaction yields methylcyclohexane (B89554) and dimethylcyclopentanes and has been observed to follow first-order kinetics. jst.go.jp

Kinetic Parameters for Isomerization of Alkylcyclopentanes jst.go.jp

| Alkylcyclopentane | Product(s) | Activation Energy (kcal/mol) | Apparent A-factor (sec⁻¹) |

| Mthis compound | Cyclohexane | 22 | 1.5 × 10¹⁰ |

| This compound | Methylcyclohexane | 16 | 2.9 × 10⁷ |

| n-Propylcyclopentane | Ethylcyclohexane | 15 | 9.1 × 10⁶ |

Table 3: Kinetic Parameters for Isomerization of Monoalkylcyclopentanes jst.go.jp

In catalytic reforming, a vital refinery process for increasing the octane number of naphtha and producing aromatics, alkylcyclopentanes like this compound undergo isomerization to alkylcyclohexanes. researchgate.netmdpi.com These alkylcyclohexanes can then be further converted into valuable aromatic compounds. mdpi.com Naphthenes, including this compound, are considered desirable components in the feedstock for Platforming processes due to their high reactivity and rapid conversion rates. mdpi.comonepetro.org

Furthermore, Fluid Catalytic Cracking (FCC) units, which are central to modern refineries for converting heavy hydrocarbon fractions into lighter, more valuable products such as gasoline and liquefied petroleum gas (LPG), can produce this compound as part of their gasoline output. encyclopedia.pubwikipedia.org Research into catalytic cracking of heavy petroleum residues often involves analyzing the composition of the resulting gasoline, where the presence and behavior of naphthenes like this compound are critical factors influencing the yield and octane number of the final gasoline product. acs.orgresearchgate.net

常见问题

Q. How to design experiments to isolate this compound degradation intermediates in microbial cultures?

- Employ stable isotope probing (SIP) with ¹³C-labeled this compound. Extract metabolites via solid-phase microextraction (SPME) and analyze via GC-MS/MS. Anaerobic chambers (N₂/CO₂ atmosphere) prevent oxidative degradation. Controls include autoclaved cultures to distinguish biotic/abiotic processes .

Q. What computational tools are optimal for modeling this compound’s phase behavior in mixed hydrocarbon systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。